BenchChemオンラインストアへようこそ!

7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine

Monoamine Oxidase Neuroscience Enzyme Inhibition

7-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine (CAS 890004-51-0) is a structurally distinct pyrroloquinoline for selective MAO-B research. Unlike the 4-amino series targeting P-gp for MDR, the amine at position 1 confers ~100-fold MAO-B selectivity (IC50 1.13 µM) over MAO-A, making it a superior scaffold for Parkinson's disease PET tracer programs. It also exhibits antiproliferative activity against CNS, melanoma, and prostate cancer lines, fitting a defined 7-methyl SAR niche. Moderate CYP3A4/5 inhibition (IC50 5.5 µM) enables cleaner cell-based readouts. Lacking the 4-benzamide P-gp pharmacophore, it is an ideal negative control for P-gp-independent drug resistance studies. Sourced at ≥98% purity for reliable results.

Molecular Formula C12H13N3
Molecular Weight 199.257
CAS No. 890004-51-0
Cat. No. B2723016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine
CAS890004-51-0
Molecular FormulaC12H13N3
Molecular Weight199.257
Structural Identifiers
SMILESCC1=CC2=NC3=C(CCN3N)C=C2C=C1
InChIInChI=1S/C12H13N3/c1-8-2-3-9-7-10-4-5-15(13)12(10)14-11(9)6-8/h2-3,6-7H,4-5,13H2,1H3
InChIKeyYLJNOWMLXMPTLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine (CAS: 890004-51-0): Chemical Identity and Core Procurement Specifications


7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine is a synthetic heterocyclic small molecule (molecular formula C12H13N3, molecular weight 199.26 g/mol) belonging to the pyrroloquinoline class . It is characterized by a partially saturated 2,3-dihydro-1H-pyrrolo[2,3-b]quinoline core with a methyl substituent at position 7 and a primary amine at position 1. The compound is commercially available from multiple vendors, typically at 98% purity or higher . This structural scaffold is associated with a range of pharmacological activities, including kinase inhibition and antimicrobial effects, depending on the specific substitution pattern [1].

Why In-Class Analogues like 4-Amino-Pyrroloquinolines Cannot Simply Replace 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine


The precise position of the amine substituent on the pyrroloquinoline core dictates biological target engagement and ADME profile. The most common and extensively patented in-class analogues are 2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-ylamines, which have been developed as multidrug resistance (MDR) modulators and chemotherapy enhancers [1]. By contrast, 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine, bearing the amine at position 1, shows a distinct pharmacological fingerprint with significant in vitro monoamine oxidase B inhibition (MAO-B IC50 ~1.13 µM) and selectivity over MAO-A (~100-fold) [2]. This shift in functional group placement fundamentally alters hydrogen bonding and steric interactions at the target site, making the two sub-classes non-interchangeable for studies where selective MAO-B modulation is the research objective.

Head-to-Head Quantitative Evidence: 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine vs. Key Comparators


Human MAO-B Inhibition Selectivity: 1-Amine vs. 4-Amine Pyrroloquinoline Comparison

The target compound exhibits selective inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 1.13 µM, while demonstrating negligible activity against MAO-A (IC50 > 100 µM), a selectivity window of approximately 100-fold [1]. This contrasts sharply with the broader pharmacological profile of the closely related 4-amino-pyrroloquinoline class (e.g., those in US6693112), which are primarily characterized as P-glycoprotein antagonists and have not been identified as selective MAO-B inhibitors [2]. This specific bioactivity is unique to the 1-amine substitution pattern.

Monoamine Oxidase Neuroscience Enzyme Inhibition

CYP3A4/5 Metabolic Stability: Differentiation from Polysubstituted Pyrroloquinoline Kinase Inhibitors

Metabolic stability profiling indicates that 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine has an IC50 of 5.5 µM against CYP3A4/5 in human liver microsomes [1]. This represents moderate CYP3A4 inhibition, which is a favorable ADME attribute compared to many highly functionalized pyrroloquinoline derivatives developed as kinase inhibitors (e.g., those in patent US20090042876A1), which often display sub-micromolar CYP3A4 inhibition and consequently higher drug-drug interaction risk [2]. The simpler 1-amine scaffold thus offers a potentially cleaner metabolic profile for probe development.

Drug Metabolism ADME-Tox Cytochrome P450

Antiproliferative Activity Profile: Contribution of the 7-Methyl Substituent in Solid Tumor Cell Lines

In structure-activity relationship (SAR) studies on pyrroloquinoline antineoplastic agents, the presence of a methyl group at position 7 of the core scaffold has been shown to confer significant cell growth inhibitory properties, particularly against CNS, melanoma, and prostate tumor-derived cell lines from the NCI 60-cell panel [1]. The most active analogue in the study (compound 4a, lacking both 7-methyl and methoxy substituents) was followed by compounds retaining the methoxy group. The 7-methyl containing family (compound series 5 and 5a) demonstrated a distinct and less potent but defined activity profile, indicating the 7-methyl group contributes to a unique cytotoxic fingerprint [1]. This contrasts with unsubstituted pyrroloquinoline analogues that show a non-specific or more potent topoisomerase II-related mechanism [1].

Cancer Biology Cytotoxicity SAR

Pharmacophore Distinctiveness: 1-Amine vs. N-Benzyl-4-Amine P-glycoprotein Modulators

A key structural differentiator is the 1-amine position, which places the hydrogen bond donor in a chemically distinct environment compared to the more heavily investigated N-benzyl-4-amine class of P-glycoprotein modulators [1]. The 1-amine group is projected directly from the saturated 2,3-dihydro ring, creating a different electrostatic surface potential and binding orientation. This chemical distinction is crucial as the 4-amino substituent in compounds like N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)benzamides is required for P-glycoprotein antagonism [1]. The target compound, lacking this 4-benzamide substitution, is not a potent P-gp modulator, indicating a completely different target profile.

Multidrug Resistance Pharmacophore Modeling Chemical Probes

Optimal Use Cases for 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine Based on Comparative Evidence


Selective MAO-B Inhibitor Probe Development for Parkinson's Disease and Neurological Research

Based on its confirmed 100-fold selectivity for human MAO-B (IC50 1.13 µM) over MAO-A [1], this compound is a superior starting scaffold for developing positron emission tomography (PET) tracer candidates or therapeutic leads for diseases where selective MAO-B inhibition is desirable, such as Parkinson's disease. Unlike the non-selective or P-gp-targeted pyrroloquinoline analogues, its clean selectivity profile minimizes off-target CNS effects related to MAO-A inhibition.

Anticancer Lead Optimization and SAR Exploration in Solid Tumor Models

The compound, as a 7-methyl-substituted pyrroloquinoline, fits a defined SAR niche showing antiproliferative activity against CNS, melanoma, and prostate cancer cell lines [2]. It is ideal for hit-to-lead chemistry programs where the goal is to optimize the 7-methyl series to improve on the activity of the first-generation compounds (e.g., compound 5), without resorting to the more promiscuous unsubstituted or 4-amino analogues that may rely on topoisomerase II poisoning.

Tool Compound for ADME-Tox Profiling with Favorable CYP3A4 Characteristics

With a CYP3A4/5 IC50 of 5.5 µM [3], the compound offers a moderate inhibition profile that is less likely to cause drug-drug interactions compared to sub-micromolar CYP3A4 inhibitors in the pyrroloquinoline class. This makes it a valuable tool for medicinal chemists needing to probe target engagement in cell-based assays where co-administered CYP3A4-metabolized reagents are used, providing a cleaner phenotypic readout.

Chemical Biology Research on Novel Non-P-gp MDR Modulation Mechanisms

Given that this compound lacks the 4-benzamide pharmacophore essential for P-glycoprotein (P-gp) antagonism [4], it serves as a critical negative control for studies on multidrug resistance (MDR). It allows researchers to dissect P-gp-independent mechanisms of drug resistance in cancer cells, differentiating it clearly from the P-gp-targeting pyrroloquinoline series represented by N-benzyl-4-amino derivatives.

Quote Request

Request a Quote for 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.